3-(4-Nitrophenoxy)oxetane

描述

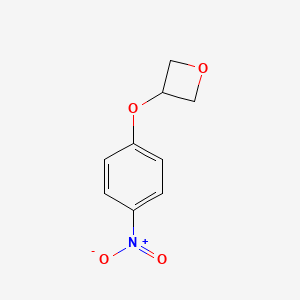

3-(4-Nitrophenoxy)oxetane (CAS 1188264-15-4) is an oxetane derivative featuring a 4-nitrophenoxy substituent at the 3-position of the oxetane ring. Oxetanes are four-membered cyclic ethers known for their ring strain, which influences their reactivity and physicochemical properties.

生物活性

3-(4-Nitrophenoxy)oxetane is a synthetic organic compound characterized by its oxetane ring and a nitrophenyl substituent. The unique structural features of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N1O4, with a molecular weight of approximately 195.17 g/mol. The presence of the nitro group enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C9H9N1O4 |

| Molecular Weight | 195.17 g/mol |

| Functional Groups | Nitro, Ether |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The nitrophenyl group can form hydrogen bonds or π-π interactions with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : The oxetane ring may facilitate binding to specific receptors, altering their signaling pathways.

These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. Its mechanism likely involves disrupting cellular functions through enzyme inhibition.

- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cytotoxicity Assay : In a cytotoxicity assay against human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 25 µM.

Comparison with Analogous Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2-Fluoro-4-nitrophenoxy)oxetane | Fluoro group instead of nitro | Antimicrobial |

| 3-(4-Chloro-2-nitrophenoxy)oxetane | Chlorine substituent | Cytotoxicity in cancer cells |

科学研究应用

Medicinal Chemistry Applications

1.1. Peptide Macrocyclization

One significant application of oxetanes, including 3-(4-Nitrophenoxy)oxetane, is in the enhancement of peptide macrocyclization processes. Research indicates that incorporating oxetane rings into peptide backbones can significantly improve the efficiency of cyclization reactions. For instance, studies have shown that the introduction of oxetanes leads to higher yields and faster reaction rates in the synthesis of cyclic peptides, which are crucial for drug development due to their biological activity .

- Case Study: Cyclic Pentapeptide Inhibitor

1.2. Bioisosterism in Drug Design

Oxetanes serve as bioisosteres for various functional groups in drug design, providing a means to modify pharmacokinetic properties without significantly altering biological activity. The incorporation of this compound into drug candidates can enhance metabolic stability and improve interaction with biological targets .

- Table: Comparison of Oxetane Derivatives in Drug Development

| Compound | Application Area | Key Benefits |

|---|---|---|

| This compound | Peptide inhibitors | Improved stability and bioactivity |

| Oxetane sulfonyl fluorides | Carbocation precursors | Versatile synthetic intermediates |

| Chiral α-stereogenic oxetanols | Enantioselective synthesis | High enantioselectivity in drug candidates |

Materials Science Applications

2.1. Polymeric Photosensitizers

The compound has been explored for use in synthesizing multifunctional polymeric photosensitizers. These materials are valuable in photodynamic therapy (PDT) for cancer treatment due to their ability to produce reactive oxygen species upon light activation .

- Case Study: Multifunctional Polymeric Photosensitizers

2.2. Strain-Release Chemistry

Oxetanes like this compound are also utilized in strain-release-driven reactions that facilitate the synthesis of complex organic molecules. The inherent strain within the oxetane ring can be exploited to drive chemical transformations that are otherwise challenging .

Synthesis and Reactivity Studies

The synthesis of this compound has been documented through various methodologies that emphasize its functional group compatibility and reactivity patterns:

- Chiral Catalysis : Recent advancements have shown that chiral catalysts can promote enantioselective ring-opening reactions of oxetanes, paving the way for the development of enantiomerically enriched compounds suitable for pharmaceutical applications .

- Functional Group Tolerance : The versatility of this compound allows it to undergo various functional group transformations while maintaining structural integrity, making it an attractive candidate for late-stage functionalization in drug synthesis .

常见问题

Q. What are the common synthetic routes for preparing 3-(4-Nitrophenoxy)oxetane, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves nucleophilic substitution or ring-opening reactions. For example, oxetane derivatives are often synthesized via condensation of 3-hydroxymethyloxetane with nitro-substituted aryl halides under basic conditions. A key methodology involves using diethyl carbonate and catalytic potassium hydroxide to cyclize diols into oxetanes, as demonstrated in the preparation of 3-substituted oxetanes (e.g., 90% yield for 3-(hydroxymethyl)oxetane via Corey’s method) . For nitroaryl substitutions, microwave-assisted reactions or phase-transfer catalysis may enhance regioselectivity and reduce side products. Purity optimization requires careful control of stoichiometry, temperature (e.g., 40–80°C), and solvent polarity (e.g., ethanol or ethyl acetate), as impurities from incomplete substitution or isomerization (e.g., N1 vs. N2 isomers) can complicate downstream applications .

Q. How does the oxetane ring in this compound influence its physicochemical and metabolic stability compared to analogous tetrahydrofuran (THF) or cyclohexane derivatives?

Advanced Research Question

The 3-substituted oxetane ring confers unique stability due to its intermediate ring strain (less than cyclopropane, more than THF), enhancing metabolic resistance while maintaining solubility. Studies on γ-secretase inhibitors show that 3-substituted oxetanes reduce lipophilicity (cLogP reduction by ~0.5–1.0) compared to THF analogs, lowering cytochrome P450-mediated oxidation . The oxetane’s electronegative oxygen also stabilizes adjacent nitro groups via inductive effects, as seen in crystallographic data where bond angles (e.g., C1–O1–C2 = 91.9°) and puckering (6.95°) minimize steric clashes . In contrast, THF derivatives exhibit higher conformational flexibility, leading to faster metabolic degradation. Computational modeling (e.g., DFT or MD simulations) can predict these effects by analyzing charge distribution and steric bulk .

Q. What analytical techniques are most effective for characterizing the structural and energetic properties of this compound derivatives?

Basic Research Question

- X-ray Crystallography : Resolves bond angles, space groups (e.g., monoclinic C2/c), and density (1.550–1.589 g/cm³) to confirm regiochemistry and isomer ratios (e.g., N1 vs. N2 isomers) .

- DSC/TGA : Evaluates thermal stability (e.g., decomposition onset at 160–165°C for nitro-substituted oxetanes) and phase transitions .

- NMR Spectroscopy : Distinguishes substituent positions via H and C shifts (e.g., oxetane protons at δ 4.2–4.8 ppm) .

- HPLC-MS : Identifies byproducts and quantifies purity, particularly for isomer mixtures .

Q. How can researchers resolve contradictions in reported thermal stability data for nitro-substituted oxetanes like this compound?

Advanced Research Question

Discrepancies in thermal stability often arise from isomer content, crystallinity, or experimental conditions. For example, compound 5 in shows lower decomposition temperatures (160°C) compared to TNT due to N1-isomer impurities, while purified N2-isomers exhibit higher stability . Mitigation strategies include:

- Isomer Separation : Use preparative HPLC or recrystallization (e.g., ethyl acetate/chloroform) to isolate stable isomers .

- Controlled Crystallization : Slow evaporation from chloroform yields monoclinic crystals with higher density and stability .

- Dynamic Mechanical Analysis (DMA) : Correlates thermal behavior with molecular packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal lattices) .

Q. What methodologies enable the use of this compound as a building block for peptidomimetics or energetic polymers?

Advanced Research Question

- Peptidomimetics : Conjugate addition of α-amino esters to the nitroalkene group, followed by nitro reduction and peptide chain elongation, creates rigid backbones that mimic β-sheet structures. X-ray/MD simulations confirm enhanced conformational rigidity .

- Energetic Polymers : Aza-Michael addition with tetrazoles (e.g., 5-azido-1H-tetrazole) produces high-nitrogen monomers (e.g., compound 5 in ) with detonation velocities exceeding TNT (VOD ~7,500 m/s). Sensitivity testing (IS > 20 J, FS > 240 N) ensures safe handling .

- Copolymerization : Use triisobutylaluminum/water catalysts to copolymerize with azidomethyl oxetanes, yielding amorphous-crystalline polymers with tailored energy densities .

Q. How does the introduction of a 4-nitrophenoxy group affect the electronic structure and reactivity of the oxetane ring?

Basic Research Question

The electron-withdrawing nitro group increases the electrophilicity of the oxetane oxygen, facilitating ring-opening reactions (e.g., nucleophilic attack by amines or thiols). UV-Vis spectroscopy reveals bathochromic shifts (~320 nm) due to charge-transfer interactions between the nitro and oxetane moieties . Computational studies (e.g., NBO analysis) show decreased electron density at the oxetane oxygen (Mulliken charge ~−0.45 e), enhancing reactivity in SN2 mechanisms .

Q. What strategies optimize the scalability of this compound synthesis for high-throughput research?

Advanced Research Question

- Flow Chemistry : Continuous flow systems minimize exothermic risks in nitroaryl substitutions and improve reproducibility .

- Green Solvents : Replace chloroform with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce toxicity and simplify purification .

- Automated Crystallization : Implement AI-driven crystallization screens to identify optimal solvent/nucleation conditions for high-purity batches .

相似化合物的比较

Comparison with Similar Oxetane Derivatives

Structural and Functional Group Comparisons

The table below compares 3-(4-Nitrophenoxy)oxetane with structurally analogous oxetanes:

| Compound | Substituent | Key Functional Groups | Applications | Thermal Stability |

|---|---|---|---|---|

| This compound | 4-Nitrophenoxy | Nitro, ether | Energetic materials, intermediates | Not reported |

| 3-(Nitromethylene)oxetane [1,4,7] | Nitromethylene | Nitro, alkene | Energetic monomers | Decomposes at 165°C (precursor) |

| 3-(4-Bromophenoxy)oxetane [14] | 4-Bromophenoxy | Bromo, ether | Chemical synthesis | Not reported |

| 3,3-Disubstituted oxetanes [3,9] | e.g., diaryl, alkyl | Variable | Drug discovery (improved stability) | High stability at 3,3-position |

| 3-Isopropyloxetane [15] | Isopropyl | Alkyl | Organic synthesis | Stable under standard conditions |

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The 4-nitrophenoxy group in this compound contrasts with alkyl (e.g., isopropyl) or bromophenoxy substituents. Nitro groups enhance energetic performance but may reduce thermal stability compared to bromine or alkyl groups .

- Substitution Pattern: Unlike 3,3-disubstituted oxetanes (e.g., diaryl derivatives), mono-substitution at the 3-position may increase ring strain, affecting reactivity and stability .

Energetic Performance and Stability

- 3-(Nitromethylene)oxetane Derivatives : These compounds, synthesized via aza-Michael additions with tetrazoles, exhibit high nitrogen content (e.g., 55–65%) and detonation velocities exceeding TNT (7,400 m/s vs. 6,900 m/s for TNT). Compound 5 in this class shows low sensitivity (impact sensitivity: 15 J) despite high energy .

- However, phenoxy-linked nitro groups may offer slower decomposition kinetics compared to nitromethylene derivatives, balancing sensitivity and performance .

属性

IUPAC Name |

3-(4-nitrophenoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)14-9-5-13-6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSQLDJAEWYVJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308754 | |

| Record name | Oxetane, 3-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356114-04-9 | |

| Record name | Oxetane, 3-(4-nitrophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356114-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3-(4-nitrophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。